(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride
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Description
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride, also known as (R)-methamphetamine hydrochloride, is a stimulant drug with a variety of applications in both medical and scientific research. It is a chiral compound, meaning that it has two mirror-image forms, the (R)- and (S)-enantiomers, which differ in their physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (R)-methamphetamine hydrochloride.
Scientific Research Applications
Overview of Research Directions
Pharmacological and Therapeutic Potential
Research on compounds with similar chemical structures or pharmacological effects suggests potential therapeutic applications for (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride. For instance, studies on NLS-3 (Levophacetoperane or (R,R) Phacetoperane), a reverse ester of methylphenidate, indicate its use in treating attention-deficit/hyperactivity disorder (ADHD) due to its stimulant effect and favorable benefit/risk balance compared to other stimulants (Konofal et al., 2023). Similarly, the therapeutic advantages of R(−)-MDMA enantiomers over racemic MDMA for psychiatric and behavioral disorders suggest a trend toward exploring individual enantiomers of psychoactive substances for reduced adverse effects and improved therapeutic indices (Pitts et al., 2018).
Toxicological Considerations
The toxicology of closely related compounds provides insights into the safety and potential environmental impact of (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride. For example, the environmental persistence and bioaccumulation potential of chlorinated solvents and pesticides, such as DDT and its metabolites, underscore the importance of assessing the environmental and health impacts of chemical compounds before widespread use (Ruder, 2006).
properties
IUPAC Name |
(1R)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJLPGIVLDGISK-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704228 |
Source
|
Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride | |
CAS RN |
1255306-36-5 |
Source
|
Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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